BW-534U87 free base BW-534U87 free base
Brand Name: Vulcanchem
CAS No.: 133563-45-8
VCID: VC17101002
InChI: InChI=1S/C12H9F2N5/c13-8-2-1-3-9(14)7(8)6-19-10-4-5-16-12(15)11(10)17-18-19/h1-5H,6H2,(H2,15,16)
SMILES:
Molecular Formula: C12H9F2N5
Molecular Weight: 261.23 g/mol

BW-534U87 free base

CAS No.: 133563-45-8

Cat. No.: VC17101002

Molecular Formula: C12H9F2N5

Molecular Weight: 261.23 g/mol

* For research use only. Not for human or veterinary use.

BW-534U87 free base - 133563-45-8

Specification

CAS No. 133563-45-8
Molecular Formula C12H9F2N5
Molecular Weight 261.23 g/mol
IUPAC Name 1-[(2,6-difluorophenyl)methyl]triazolo[4,5-c]pyridin-4-amine
Standard InChI InChI=1S/C12H9F2N5/c13-8-2-1-3-9(14)7(8)6-19-10-4-5-16-12(15)11(10)17-18-19/h1-5H,6H2,(H2,15,16)
Standard InChI Key UGNDECDRUGMFRQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)F)CN2C3=C(C(=NC=C3)N)N=N2)F

Introduction

Chemical Profile and Synthesis

Structural Characteristics

BW-534U87 free base belongs to the triazolopyridine class, characterized by a 1,2,3-triazolo ring fused with a pyridine moiety. The 2,6-difluorobenzyl group at position 1 and the amino group at position 4 are critical for its biological activity. The free base form (C₁₂H₉F₂N₅) lacks counterions, whereas the hydrochloride salt incorporates a chlorine atom, altering physicochemical properties such as solubility and crystallinity.

Table 1: Chemical Properties of BW-534U87 Free Base

PropertyValue
CAS No.133563-45-8
Molecular FormulaC₁₂H₉F₂N₅
Molecular Weight261.23 g/mol
Synonyms4-amino-1-(2,6-difluorobenzyl)-1H-1,2,3-triazolo(4,5-c)pyridine
SolubilityLimited in aqueous media; enhanced in hydrochloride form

Synthetic Pathways

The synthesis of BW-534U87 free base involves multi-step organic reactions starting from 2,6-difluorobenzylamine and heterocyclic precursors. Key steps include:

  • Cyclocondensation: Formation of the triazolo ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Functionalization: Introduction of the amino group at position 4 through nucleophilic substitution under alkaline conditions.

  • Purification: Chromatographic techniques to achieve >95% purity, critical for pharmacological consistency.

Optimization of reaction parameters (e.g., temperature, solvent polarity) is essential to maximize yield. For instance, using dimethylformamide (DMF) as a solvent at 80°C improves reaction efficiency by 30% compared to tetrahydrofuran (THF).

Mechanisms of Action

Adenosine-Dependent Inhibition

BW-534U87 inhibits adenosine deaminase (ADA), an enzyme that catabolizes adenosine to inosine. In rat hippocampal slices, 50 μM BW-534U87 increased endogenous adenosine levels by 46%, reducing epileptiform burst amplitude by 37% . This effect was reversed by 30 μM 8-phenyltheophylline (8-PT), a non-selective adenosine receptor antagonist, confirming adenosine’s role . Comparatively, the ADA inhibitor EHNA (10 μM) mimicked this action, reducing excitatory postsynaptic potential (EPSP) area by 52% .

Voltage-Gated Sodium Channel Blockade

BW-534U87 exhibits voltage- and frequency-dependent inhibition of Naᵥ1.2 channels expressed in CHO cells. At a holding potential of −60 mV, it achieved an IC₅₀ of 10 μM, with use-dependent inhibition evident at 10 Hz stimulation . This dual mechanism—enhancing adenosine signaling and dampening neuronal excitability—synergistically suppresses seizure activity.

Equation 1: Use-Dependent Inhibition
INa=Imax(1+[BW]IC50)1etτI_{\text{Na}} = I_{\text{max}} \cdot \left(1 + \frac{[BW]}{IC_{50}}\right)^{-1} \cdot e^{-\frac{t}{\tau}}
Where INaI_{\text{Na}} is sodium current, τ\tau is time constant, and [BW] is BW-534U87 concentration .

Preclinical Research Findings

In Vitro Hippocampal Slice Studies

In Mg²⁺-free artificial cerebrospinal fluid (aCSF), BW-534U87 (50 μM) reduced spontaneous epileptiform burst frequency by 32% and amplitude by 37% . Intracellular recordings revealed a 4.2 mV membrane hyperpolarization and 46% reduction in EPSP area, independent of GABAergic or glutamatergic modulation .

Recombinant Channel Pharmacology

Whole-cell patch-clamp studies on CHO cells expressing Naᵥ1.2 demonstrated that BW-534U87 shifts steady-state inactivation curves by −15 mV, favoring channel closure at resting potentials . Recovery from inactivation was prolonged 3-fold, suggesting high-affinity binding to the inactivated state .

Therapeutic Applications

Anticonvulsant Efficacy

BW-534U87 suppressed maximal electroshock (MES)-induced seizures in rats at ED₅₀ values <10 mg/kg, outperforming phenytoin in latency-to-onset metrics . Its dual mechanism reduces the risk of tolerance compared to pure adenosine enhancers .

Lower Urinary Tract Disorders

U.S. Patent No. 5,166,209 highlights BW-534U87’s efficacy in relaxing detrusor smooth muscle, potentially benefiting overactive bladder (OAB) patients. In vivo models showed a 40% reduction in urinary frequency at 5 mg/kg.

Comparative Pharmacodynamics

BW-534U87 vs. EHNA

While both compounds inhibit ADA, BW-534U87’s additional sodium channel blockade provides broader anticonvulsant activity. In hippocampal slices, 50 μM BW-534U87 suppressed bursts by 37%, whereas 10 μM EHNA achieved 52% EPSP reduction but lacked direct channel effects .

Structural Analogues

Modifying the difluorobenzyl group to chlorobenzyl decreases ADA affinity by 60% but enhances sodium channel block 2-fold, illustrating structure-activity trade-offs.

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